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HER2- Phase Ib ORR: 22% (5/23 Most common Paclitaxel or [1]
Negative evaluable patients). TEAESs: anemia Eribulin
Metastatic Significant decrease (85%), fatigue (78%)),
Breast in CTCs. anorexia (67%),
Cancer Pharmacodynamic leukopenia (67%).

evidence of TIE2 Increased intraocular

inhibition. pressure at 100 mg

dose.

Chronic | Phase | CML: 8 complete DLTs: dysarthria, Single Agent [2]
Acute hematologic muscle weakness,
Myeloid responses in 40 peripheral
Leukemia evaluable patients (4 neuropathy. MTD:
(CML/AML) had T315I mutation). 150 mg (tablets)

AML: No responses in  twice daily.

5 patients. Insufficient

clinical benefit for

continued

development.
Ovarian Preclinical Rebastinib + Well-tolerated in Carboplatin & [3]
Cancer (Murine chemotherapy mouse model when Paclitaxel

Model) (carboplatin/paclitaxel) administered in diet.

extended median
survival vs

Altered gene
expression in tumor
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chemotherapy alone cells and

(132.5vs 127 days). macrophages.

Increased cytotoxic T

cells in ascites.
Colorectal  Preclinical Suppressed tumor Efficacy was T-cell- Potential for [4]
Cancer growth in mediated, more Immunotherapy
(CRC) immunocompetent effective in

models. Enhanced immunocompetent

CD8+ T cell activation  vs.

and tumor infiltration. immunocompromised

Modulated immune mice.

microenvironment via

FGR-AKT-SP1-DKK1

axis.
Triple- Preclinical Demonstrated High oral Not Specified [5]
Negative antitumor activity in bioavailability and
Breast vitro and in vivo reasonable safety in
Cancer (MDA-MB-231 and ADME/PK studies.
(TNBC) MDA-MB-468 Suggests a complex

Detailed Clinical Data and Experimental Protocols

xenograft models).
Induced GO/G1 cell
cycle arrest.

mechanism beyond
CDK16 inhibition.

To support the data in the summary table, here is a deeper look into the clinical findings and the methodologies

used in key trials.

e Metastatic Breast Cancer (Phase Ib): This study enrolled 27 patients to assess safety and

pharmacodynamics. Patients received rebastinib (50 mg or 100 mg orally twice daily) combined with

standard chemotherapies. Pharmacodynamic evidence of TIE2 blockade was confirmed by a significant

increase in angiopoietin-2 levels, a compensatory response to receptor inhibition. The Recommended

Phase II Dose (RP2D) was established at 50 mg or 100 mg twice daily [1].
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e Leukemia (Phase I): This first-in-human, dose-finding study involved 57 patients with relapsed/refractory
CML or AML. The primary objective was to establish the Maximum Tolerated Dose (MTD) and safety
profile. While complete hematologic responses were observed in CML, including in patients with the
resistant T315I mutation, the overall clinical benefit was deemed insufficient to justify further development

in leukemias. This led to the repurposing of rebastinib towards solid tumors via its potent TIE2 inhibition

[2].

Mechanism of Action and Signaling Pathways

Rebastinib is a small molecule, switch control inhibitor that targets multiple tyrosine kinases. Its primary and

most potent target is the TIE2 receptor (TEK) [6] [7]. It also inhibits other kinases including ABL1 (including
the T315I mutant), FLT3, and FGR [4] [2].

The following diagram illustrates its multi-faceted mechanism of action in the tumor microenvironment,

particularly its role in inhibiting metastasis via the TIE2 pathway.
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The diagram shows two primary mechanisms:

¢ Inhibition of TIE2 and Metastasis: In the primary tumor, rebastinib blocks the TIE2 receptor on
endothelial cells and pro-tumoral macrophages. This disrupts the function of TMEM doorways,
specialized sites where tumor cells enter the bloodstream (intravasation), thereby reducing metastasis [6].

¢ Immune Modulation: In colorectal cancer models, rebastinib inhibits the kinase FGR, which
downregulates the protein DKK1 via the PI3K-AKT-SP1 signaling cascade. Lower DKK1 levels enhance
the activation and tumor-killing function of CD8+ T-cells, potentially turning "cold" tumors "hot" and
improving response to immunotherapy [4].

Key Takeaways for Researchers

¢ Repurposing from Leukemia to Solid Tumors: Initial development was for leukemia, but rebastinib
found its niche in solid tumors due to potent TIE2 inhibition, affecting tumor vasculature, metastasis, and
the immune microenvironment [6] [2].

¢ Promising Combinatorial Strategy: The most compelling outcomes involve combinations: with
chemotherapy in breast and ovarian cancers, and potentially with immunotherapy in colorectal cancer by
modulating the immune landscape [1] [4] [3].

¢ Dual Antitumor Mechanism: Rebastinib acts on both tumor vasculature/metastasis and immune cells,
offering a multifaceted approach to cancer therapy [6] [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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